2,3-Dichloro-6-fluorobenzenesulfonyl chloride
Overview
Description
2,3-Dichloro-6-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3FO2S and a molecular weight of 263.5 g/mol . It belongs to the family of benzenesulfonyl chlorides and is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonyl chloride group attached to a benzene ring .
Preparation Methods
2,3-Dichloro-6-fluorobenzenesulfonyl chloride can be synthesized by the reaction of 2,6-dichloro-3-fluorobenzenesulfonic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide . The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with further thionyl chloride to give the final product .
Chemical Reactions Analysis
2,3-Dichloro-6-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions: Typical reagents used in these reactions include thionyl chloride, dimethylformamide, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions.
Scientific Research Applications
2,3-Dichloro-6-fluorobenzenesulfonyl chloride is widely used in scientific research, particularly in organic synthesis. Some of its applications include:
Chemistry: It is used as a reagent in the preparation of arylsulfonamides and other sulfonyl-containing compounds.
Biology and Medicine: The compound is utilized in the synthesis of new anticancer drugs and other pharmaceuticals.
Industry: It is employed in the development of agrochemicals and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
2,3-Dichloro-6-fluorobenzenesulfonyl chloride can be compared with other similar compounds such as:
2,6-Difluorobenzenesulfonyl chloride: This compound has two fluorine atoms instead of chlorine and is used in similar synthetic applications.
2-Fluorobenzenesulfonyl chloride: This compound contains only one fluorine atom and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis.
Properties
IUPAC Name |
2,3-dichloro-6-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)6(5(3)8)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMMLUHUCSXISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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